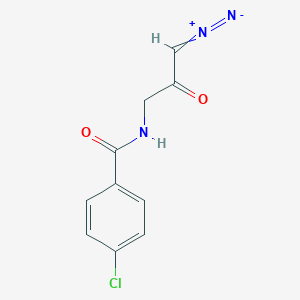![molecular formula C18H16O2S2 B14380925 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid CAS No. 89863-90-1](/img/structure/B14380925.png)
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,3-dithiane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid typically involves the formation of the 1,3-dithiane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety can be introduced through various organic reactions, such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, participating in various biochemical reactions. The benzoic acid moiety can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
- 4-[(1,3-Dithian-2-ylidene)methyl]benzoic acid
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzaldehyde
- 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol
Uniqueness: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is unique due to the presence of both the dithiane ring and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research.
Properties
CAS No. |
89863-90-1 |
|---|---|
Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-[1,3-dithian-2-ylidene(phenyl)methyl]benzoic acid |
InChI |
InChI=1S/C18H16O2S2/c19-17(20)15-9-7-14(8-10-15)16(13-5-2-1-3-6-13)18-21-11-4-12-22-18/h1-3,5-10H,4,11-12H2,(H,19,20) |
InChI Key |
WMSCLXXTFJWIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


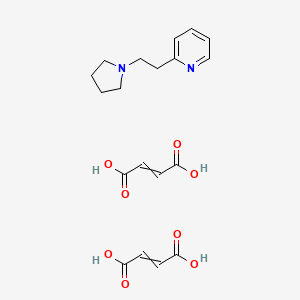
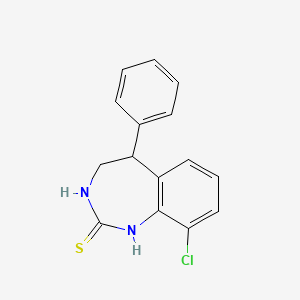
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
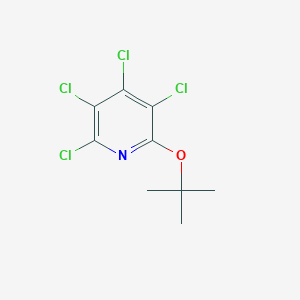
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
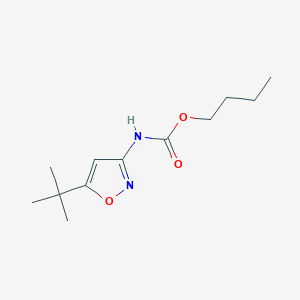
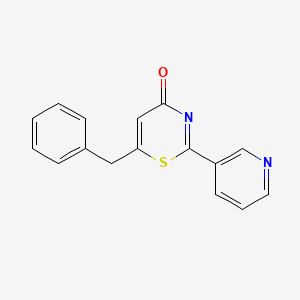
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)
